molecular formula C7H9BrClNO B12313613 1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride

1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride

Cat. No.: B12313613
M. Wt: 238.51 g/mol
InChI Key: OMCBNTFJNARQET-UHFFFAOYSA-N
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Description

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C7H9BrNO·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride typically involves the bromination of pyridine derivatives followed by the introduction of an ethan-1-ol group. One common method includes the bromination of 4-pyridyl ethan-1-ol using bromine in the presence of a suitable solvent like acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure consistency and purity. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming pyridine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of 3-bromopyridine-4-carboxaldehyde.

    Reduction: Formation of 4-ethylpyridine.

    Substitution: Formation of 3-aminopyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is used to study the effects of brominated pyridine derivatives on biological systems. It is also used in the synthesis of potential bioactive molecules.

Medicine

In medicinal chemistry, (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride is explored for its potential as a pharmacophore in drug design. It is investigated for its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The bromine atom and the ethan-1-ol group play crucial roles in its binding affinity and activity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-Bromopyridin-3-yl)ethan-1-one
  • 1-(3-Bromopyridin-4-yl)ethanone

Uniqueness

(1S)-1-(3-Bromopyridin-4-yl)ethan-1-ol hydrochloride is unique due to its specific stereochemistry and the presence of both a bromine atom and an ethan-1-ol group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H9BrClNO

Molecular Weight

238.51 g/mol

IUPAC Name

1-(3-bromopyridin-4-yl)ethanol;hydrochloride

InChI

InChI=1S/C7H8BrNO.ClH/c1-5(10)6-2-3-9-4-7(6)8;/h2-5,10H,1H3;1H

InChI Key

OMCBNTFJNARQET-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=NC=C1)Br)O.Cl

Origin of Product

United States

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